![molecular formula C18H23N3OS2 B11166064 3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11166064.png)
3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is an organic compound with the molecular formula C18H23N3OS2. This compound is characterized by the presence of a cyclohexyl group, a phenylsulfanyl group, and a thiadiazole ring, making it a unique and versatile molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl halide.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiols, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[Cyclohexyl(phenylsulfanyl)methyl]-3-hydroxy-2-cyclohexen-1-one
- 3-hydroxy-5,5-dimethyl-2-[2-naphthyl(phenylsulfanyl)methyl]-2-cyclohexen-1-one
Uniqueness
3-cyclohexyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H23N3OS2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H23N3OS2/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,21,22) |
InChI Key |
POWZDWVQKONXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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